Datelliptium chloride hydrochloride
Overview
Description
Datelliptium chloride hydrochloride is a DNA-intercalating agent derived from ellipticine. It is known for its anti-tumor activities and is primarily used in scientific research for its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Datelliptium chloride hydrochloride is synthesized from ellipticine through a series of chemical reactions.
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using similar chemical reactions as in the laboratory. The process is optimized for higher yield and purity, ensuring the compound meets the required standards for research applications .
Chemical Reactions Analysis
Types of Reactions
Datelliptium chloride hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the compound’s structure, potentially altering its biological activity.
Substitution: The chloride group in this compound can be substituted with other functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinone derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
Datelliptium chloride hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a DNA-intercalating agent to study DNA interactions and modifications.
Biology: Investigated for its potential to inhibit cancer cell growth and induce apoptosis in various cell lines.
Industry: Utilized in the development of new anti-cancer drugs and other therapeutic agents.
Mechanism of Action
The mechanism of action of datelliptium chloride hydrochloride involves the stabilization of G-quadruplex structures on the RET promoter region, leading to the downregulation of the RET oncogene. This results in the inhibition of cancer cell growth and metastasis. The compound targets specific molecular pathways involved in cancer progression, making it a promising candidate for cancer therapy .
Comparison with Similar Compounds
Datelliptium chloride hydrochloride is unique compared to other DNA-intercalating agents due to its specific mechanism of action and high selectivity for certain cancer cell types. Similar compounds include:
Ellipticine: The parent compound from which this compound is derived.
Elliptinium acetate: Another derivative of ellipt
Properties
IUPAC Name |
2-[2-(diethylamino)ethyl]-5,11-dimethyl-6H-pyrido[4,3-b]carbazol-2-ium-9-ol;chloride;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O.2ClH/c1-5-25(6-2)11-12-26-10-9-18-16(4)23-22(15(3)20(18)14-26)19-13-17(27)7-8-21(19)24-23;;/h7-10,13-14,27H,5-6,11-12H2,1-4H3;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLZIAISICLKYOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC[N+]1=CC2=C(C3=C(C(=C2C=C1)C)NC4=C3C=C(C=C4)O)C.Cl.[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29Cl2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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